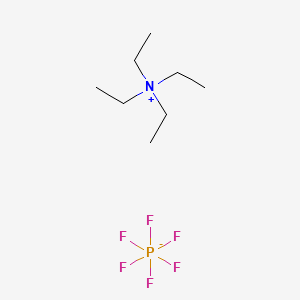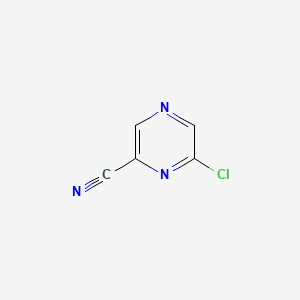
4-Fluorobenzotrifluoride
Vue d'ensemble
Description
It is characterized by its fluorine functional groups and is commonly used as a solvent, refrigerant, and intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds . This compound exhibits low toxicity and high stability, making it suitable for a wide range of applications.
Applications De Recherche Scientifique
4-Fluorobenzotrifluoride is utilized in various scientific research applications, including:
Mécanisme D'action
Target of Action
It is known that 4-fluorobenzotrifluoride is used in the synthesis of various compounds , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
It is known to participate in nucleophilic aromatic substitution reactions , which suggests that it may interact with its targets by donating or accepting electrons. This can lead to changes in the chemical structure and properties of the target molecules.
Biochemical Pathways
It has been used in the synthesis of 2,2’-bis(trifluoromethylphenoxy)biphenyl , indicating that it may play a role in the biochemical pathways involved in the synthesis of this and potentially other similar compounds.
Pharmacokinetics
Its physical properties such as its liquid form and density suggest that it may have certain bioavailability characteristics
Result of Action
It has been shown to undergo defluorination to a significant extent . This suggests that its action may result in the removal of fluorine atoms from the molecule, leading to the formation of new compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its physical properties such as boiling point and melting point suggest that temperature could affect its state and therefore its action. Additionally, its solubility in water indicates that the presence of water could influence its distribution and interaction with targets.
Analyse Biochimique
Biochemical Properties
4-Fluorobenzotrifluoride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is involved in nucleophilic aromatic substitution reactions, where it interacts with enzymes and proteins to facilitate the formation of new chemical bonds . For example, it has been used in the synthesis of 2,2’-bis(trifluoromethylphenoxy)biphenyl and (S)-fluoxetine, a potent inhibitor of neuronal serotonin uptake . These interactions are crucial for the development of new pharmaceuticals and other bioactive compounds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to undergo defluorination by microbial enzymes, leading to the release of fluoride ions . This process can impact cellular metabolism and gene expression, as the defluorination products may interact with cellular components and alter their function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The defluorination mechanism involves the cleavage of the carbon-fluorine bond, facilitated by microbial enzymes . This reaction releases fluoride ions, which can then interact with other biomolecules, potentially leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that its degradation products can have lasting effects on cellular function, including alterations in metabolic pathways and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that high doses of this compound can cause significant changes in enzyme activity and metabolic pathways, leading to potential toxicity . These findings highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by microbial enzymes . The compound undergoes defluorination, resulting in the formation of fluoride ions and other metabolites . These metabolites can interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels . The defluorination process is particularly important for the biodegradation of fluorinated organic compounds in the environment.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization signals ensure that the compound reaches its site of action within the cell, where it can exert its biochemical effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Fluorobenzotrifluoride can be synthesized through the thermal reaction of a 4-halogenobenzotrifluoride with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) and/or dimethylsulfone solvent . The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The final product is then purified and tested to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluorobenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the aromatic ring.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are less common, the compound’s fluorine groups can influence its reactivity in such processes.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as 2,2′-biphenol and potassium carbonate are used under controlled temperature and solvent conditions.
Oxidation and Reduction: Specific reagents and conditions would depend on the desired transformation and the presence of other functional groups.
Major Products Formed:
2,2′-bis(trifluoromethylphenoxy)biphenyl: Formed via nucleophilic aromatic substitution.
(S)-fluoxetine: A potent inhibitor of neuronal serotonin-uptake, synthesized using this compound as an intermediate.
Comparaison Avec Des Composés Similaires
- 4-Chlorobenzotrifluoride
- 3-Fluorobenzotrifluoride
- 4-Bromobenzotrifluoride
- 4-(Trifluoromethyl)benzaldehyde
Comparison: 4-Fluorobenzotrifluoride is unique due to its specific fluorine substitution pattern, which imparts distinct chemical properties compared to its analogs. For instance, 4-Chlorobenzotrifluoride and 4-Bromobenzotrifluoride have different reactivity profiles due to the presence of chlorine and bromine atoms, respectively . These differences can influence the compound’s behavior in chemical reactions and its suitability for various applications.
Propriétés
IUPAC Name |
1-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNNAIWPDLRVRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059951 | |
| Record name | 4-Fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-44-8 | |
| Record name | 4-Fluorobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-fluoro-4-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorobenzotrifluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-fluoro-4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α,4-tetrafluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic routes are commonly employed for incorporating 4-fluorobenzotrifluoride into more complex molecules?
A1: this compound serves as a versatile building block in organic synthesis. One common strategy involves its use as an electrophile in coupling reactions. For example, it can react with 3-amino-4-fluorophenol in the presence of a base to yield 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline, a key intermediate in the synthesis of flufenoxuron, a potent insecticide []. Additionally, it can undergo nucleophilic aromatic substitution with 2,2’-biphenol to produce 2,2’-bis(trifluoromethylphenoxy)biphenyl, a compound with potential applications in material science [].
Q2: How does the presence of both fluorine and trifluoromethyl groups on the benzene ring influence the reactivity of this compound?
A2: The electron-withdrawing nature of both the fluorine and trifluoromethyl substituents significantly impacts the reactivity of this compound. These groups deactivate the aromatic ring towards electrophilic aromatic substitution, making it less susceptible to attack by electrophiles. Conversely, they activate the ring towards nucleophilic aromatic substitution, facilitating reactions with nucleophiles []. This electronic influence plays a crucial role in designing synthetic strategies involving this compound.
Q3: What insights have NMR studies provided regarding the structural features and bonding characteristics of this compound?
A3: NMR spectroscopy, particularly 1H and 19F NMR, has been instrumental in elucidating the structure and bonding in this compound. Studies focusing on spin-spin coupling constants between fluorine nuclei on the side chain and those on the ring have provided valuable information about long-range coupling mechanisms []. Notably, the large magnitude of the coupling constant over six bonds (6JpF,CF) suggests a significant contribution from a σ-π mechanism. This understanding of coupling constants can be valuable in conformational analysis and structural studies of related compounds.
Q4: Has this compound been investigated as a potential substrate for microbial degradation, and what were the findings?
A4: Research has explored the biodegradation potential of this compound using Pseudomonas putida F1. Interestingly, this bacterium demonstrated the capability to defluorinate the compound, indicating a latent microbial potential to degrade trifluoromethylphenyl groups []. This discovery holds significant implications for the bioremediation of environments contaminated with fluorinated organic compounds, including those containing the trifluoromethylphenyl moiety, commonly found in pharmaceuticals and pesticides.
Q5: How can ultrafast electron diffraction (UED) contribute to our understanding of the structure and dynamics of this compound?
A5: UED studies have successfully aligned this compound using a linearly polarized laser []. This alignment allows researchers to differentiate between atomic pairs with equal distances based on their orientation (parallel or perpendicular) relative to the aligned axis. By cooling the molecules to extremely low temperatures (1 K), it becomes possible to resolve even more distances and angles through direct analysis of the diffraction patterns. This technique provides valuable insights into the three-dimensional structure and dynamic behavior of this compound in the gas phase.
Q6: What synthetic strategies have been employed to incorporate a tritium label into a this compound-containing molecule?
A6: Tritium labeling is crucial for developing radioligands used in pharmacological studies. Researchers successfully synthesized a tritium-labeled version of a fipronil-based GABA receptor probe incorporating a this compound moiety []. The synthesis involved a multi-step process, with a key step being the lithiation and subsequent iodination of a pyrazole intermediate. The final step involved reducing a diiodofiprole precursor with tritium gas, palladium on carbon catalyst, and triethylamine, yielding the desired tritium-labeled probe with high specific activity and radiochemical purity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















